3-Bromo-2-oxobornane-8-sulphonic acid

Description

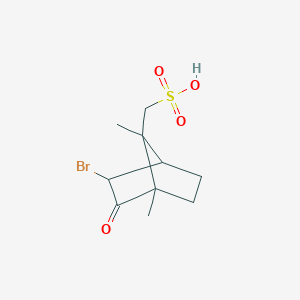

Structure

2D Structure

Properties

CAS No. |

5344-58-1 |

|---|---|

Molecular Formula |

C10H15BrO4S |

Molecular Weight |

311.19 g/mol |

IUPAC Name |

[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1 |

InChI Key |

MFEDKMBNKNOUPA-MZIHZIJQSA-N |

SMILES |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |

Canonical SMILES |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

Other CAS No. |

63808-77-5 5344-58-1 14575-84-9 |

Pictograms |

Irritant |

Synonyms |

(+)-α-Bromocamphor-π-sulfonic Acid; (+)-α-Bromo-camphor-π-sulfonic Acid; R-(+)-3-Bromocamphor-8-sulfonic Acid; d-α-Bromocamphor-π-sulfonate; (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3-Bromo-2-oxobornane-8-sulphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-oxobornane-8-sulphonic acid, a derivative of camphor, is a chiral compound of significant interest in the field of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral resolving agent, facilitating the separation of enantiomers from racemic mixtures, a critical step in the synthesis of enantiomerically pure drugs. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its synthesis and purification, and its mechanism of action in chiral resolution.

Chemical and Physical Properties

This compound is typically a solid at room temperature. Its properties, along with those of its more commonly used ammonium salt, are summarized below.

| Property | This compound | (+)-3-Bromocamphor-8-sulfonic acid ammonium salt |

| Molecular Formula | C₁₀H₁₅BrO₄S | C₁₀H₁₈BrNO₄S |

| Molecular Weight | 311.19 g/mol | 328.22 g/mol |

| Appearance | Off-white to pale beige solid[1] | White, slightly yellow or orange crystalline powder[2] |

| Melting Point | >96 °C (decomposes)[1] | 284 °C (decomposes)[3] |

| Solubility | Slightly soluble in methanol and water[1] | Soluble in water[3] |

| Optical Rotation | Not specified | [α]²⁵/D +84.5° (c=4 in H₂O)[3] |

| pKa | 1.53 ± 0.50 (Predicted)[1] | Not applicable |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere[1] | Room temperature[2] |

Experimental Protocols

Synthesis of this compound

Step 1: Sulfonation of Camphor to Camphorsulfonic Acid

A general procedure for the sulfonation of camphor involves reacting it with concentrated sulfuric acid in the presence of acetic anhydride.[4]

-

Materials: D,L-camphor, concentrated sulfuric acid, acetic anhydride, ether.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid.

-

Slowly add acetic anhydride while maintaining a low temperature.

-

Add powdered D,L-camphor to the mixture and stir until dissolved.

-

Allow the mixture to stand for an extended period (e.g., 36 hours) to allow for crystallization of the camphorsulfonic acid.

-

Collect the crystals by suction filtration and wash with ether.

-

Dry the product in a vacuum desiccator.

-

Step 2: Bromination of Camphorsulfonic Acid

The direct bromination of camphorsulfonic acid at the 3-position would then be required. While a specific protocol for this step is not detailed, it would likely involve reaction with a brominating agent such as elemental bromine. The synthesis of the related 3-bromocamphor-8-sulfonyl chloride has been reported by reacting 3-bromocamphor with chlorosulfonic acid and phosphorus pentachloride.[5]

Purification

The primary purification method for this compound is crystallization from water.[1]

Preparation of Optically Active (+)-3-Bromocamphor-8-sulfonic acid Ammonium Salt

A method for the preparation of the optically active ammonium salt from the racemic mixture has been described in a patent.[6] This process involves the use of a chiral inducing agent to selectively crystallize one enantiomer.

-

Materials: Racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, levo-rotatory optical activity inducing agent, dextro-rotatory optical activity inducing agent, ammoniacal liquor.

-

Procedure for Racemization:

-

Dissolve racemic 3-bromo-camphor-8-sulfonic acid ammonium salt in water in a stirring tank and heat to 50-100 °C for 1-3 hours.

-

Cool the solution to 20-50 °C and adjust the pH to 6 with ammoniacal liquor.

-

Allow the solution to incubate for 3-5 hours and then collect the white racemic 3-bromo-camphor-8-sulphonate by cold filtration.

-

-

Procedure for Resolution:

-

To a stirred tank, add the racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, and a levo-rotatory optical activity inducing agent in a 1:4:0.2 weight ratio.

-

Heat the mixture to 60-100 °C for 1-3 hours.

-

Cool the solution to 25-50 °C and filter the white crystals of the levo-rotatory 3-bromo-camphor-8-sulphonate. The filtrate can be used to prepare the dextro-rotatory form.

-

To the filtrate from the previous step, add more racemic 3-bromo-camphor-8-sulphonate and a dextro-rotatory optical activity inducing agent.

-

Heat the mixture to 50-100 °C for 1-3 hours.

-

Cool to 15-40 °C and allow to stand for 5-8 hours.

-

Filter to obtain the white crystals of the dextro-rotatory form.

-

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data for the ammonium salt and the precursor 3-bromocamphor are available from various sources and can provide an indication of the expected spectral features.

-

¹H NMR: For the ammonium salt, proton signals are expected in the regions characteristic of the camphor scaffold.[7]

-

¹³C NMR: The carbon spectrum of the ammonium salt would show distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the methyl groups of the camphor structure.[8]

-

FT-IR: An FT-IR spectrum of the ammonium salt is available in the Aldrich FT-IR Collection.[9] Key absorptions would be expected for the carbonyl group (C=O), the sulfonyl group (S=O), and C-Br bonds.

Application in Chiral Resolution

The primary and most well-documented application of this compound is as a chiral resolving agent.[4] This process is fundamental in asymmetric synthesis, particularly in the pharmaceutical industry for the production of single-enantiomer drugs.[10][11]

Mechanism of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical method for separating enantiomers.[12][13] The process involves the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent, such as (+)-3-Bromo-2-oxobornane-8-sulphonic acid. This reaction forms a mixture of diastereomeric salts.

Figure 1. Workflow for Chiral Resolution.

The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original racemic mixture.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological activities or involvement in signaling pathways for this compound beyond its application as a tool in the synthesis of biologically active molecules. Its utility in drug development is indirect, facilitating the production of enantiomerically pure compounds whose biological activities are then investigated.

Conclusion

This compound and its salts are valuable reagents in synthetic organic chemistry, particularly for the resolution of racemic mixtures. While detailed protocols for its synthesis from basic starting materials and comprehensive spectroscopic data for the free acid are not fully consolidated in the literature, its physical properties and application in chiral resolution are well-established. Further research into its potential biological activities could open new avenues for its application in drug discovery and development.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102633692A - Method for preparing optically active L-D-3-bromocamphor-8-sulfonic acid - Google Patents [patents.google.com]

- 7. D-3-Bromocamphor-8-sulfonic acid ammonium salt(14575-84-9) 1H NMR [m.chemicalbook.com]

- 8. D-3-Bromocamphor-8-sulfonic acid ammonium salt(14575-84-9) 13C NMR [m.chemicalbook.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chemimpex.com [chemimpex.com]

- 11. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

3-Bromocamphor-8-sulfonic acid structure and stereochemistry

An In-depth Technical Guide to 3-Bromocamphor-8-sulfonic Acid: Structure, Stereochemistry, and Applications

Introduction

3-Bromocamphor-8-sulfonic acid is a chiral derivative of camphor, a bicyclic monoterpene. It is a well-established and widely utilized tool in the fields of organic chemistry and drug development, primarily serving as a chiral resolving agent.[1] Its rigid stereochemical structure and acidic properties enable the separation of racemic mixtures into their individual enantiomers through the formation of diastereomeric salts. This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and applications of 3-Bromocamphor-8-sulfonic acid, with a focus on its role in chiral resolution.

Structure and Stereochemistry

The structure of 3-Bromocamphor-8-sulfonic acid is derived from the camphor framework, which is a bicyclic system known as bicyclo[2.2.1]heptane. The key structural features are:

-

A ketone group at the C2 position.

-

A bromine atom substituted at the C3 position.

-

A sulfonic acid group attached to the methyl group at the C8 position.

The camphor skeleton contains two chiral centers, C1 and C4, but due to the bridged nature of the ring system, the stereochemistry is complex. The most important stereochemical descriptors for this molecule are related to the specific enantiomer and the orientation of the substituents.

The two enantiomeric forms are:

-

(+)-3-Bromocamphor-8-sulfonic acid : Designated as (1R), this enantiomer rotates plane-polarized light in the dextrorotatory direction.

-

(-)-3-Bromocamphor-8-sulfonic acid : Designated as (1S), this enantiomer rotates plane-polarized light in the levorotatory direction.

Furthermore, the bromine atom at the C3 position can have two possible orientations, endo or exo. The term anti in the systematic name (1R)-(endo,anti) refers to the relationship between the bromine and the gem-dimethyl bridge.

Caption: Enantiomeric relationship of 3-Bromocamphor-8-sulfonic acid.

Physicochemical Properties

3-Bromocamphor-8-sulfonic acid is typically available as its ammonium salt, which is a white crystalline powder.[2] The properties of the common (+)-enantiomer's ammonium salt are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅BrO₄S · NH₃ | [3] |

| Molecular Weight | 328.22 g/mol | [3][4] |

| Appearance | White, slightly yellow or orange crystalline powder | [4] |

| Melting Point | 284 °C (decomposes) | [2][3] |

| Optical Rotation [α]²⁵/D | +84.5° (c = 4 in H₂O) | [3] |

| Optical Rotation [α]²⁰/D | +84 to +87° (c = 4 in H₂O) | [4] |

| Solubility | Slightly soluble in water and methanol | [5] |

| CAS Number | 14575-84-9 for the (+)-ammonium salt | [3][4][6] |

| CAS Number | 55870-50-3 for the (-)-ammonium salt | [7] |

Synthesis

Camphorsulfonic acid is generally prepared by the sulfonation of camphor using sulfuric acid in acetic anhydride.[8] 3-Bromocamphor-8-sulfonic acid is a derivative of this parent compound. While detailed synthesis protocols are proprietary, the process involves the bromination of camphorsulfonic acid at the C3 position.

Application in Chiral Resolution

The primary application of 3-Bromocamphor-8-sulfonic acid is as a chiral resolving agent for racemic mixtures, particularly for chiral amines.[8][9] The principle of chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.[1]

The process involves three main steps:

-

Salt Formation : The acidic sulfonic acid group of a single enantiomer of 3-Bromocamphor-8-sulfonic acid (e.g., the (+)-form) is reacted with a racemic mixture of a basic compound (e.g., an amine). This reaction forms a mixture of two diastereomeric salts.

-

Separation : The resulting diastereomers have different physical properties, most importantly, different solubilities in a given solvent. Through fractional crystallization, the less soluble diastereomeric salt precipitates out of the solution and can be isolated by filtration.[1]

-

Liberation of Enantiomer : The isolated, pure diastereomeric salt is then treated with a base (to neutralize the resolving agent) or an acid (if the target molecule was an acid resolved with a basic agent) to break the salt bond. This liberates the enantiomerically pure target compound and the resolving agent, which can often be recovered and reused.

This technique has been successfully used in the synthesis of enantiopure pharmaceutical compounds, such as devazepide and the ORL-1 antagonist J-113397.[3][8]

Experimental Protocol: Chiral Resolution of a Racemic Amine

The following is a generalized protocol for the chiral resolution of a racemic amine using (+)-3-Bromocamphor-8-sulfonic acid ammonium salt, which is first converted to the free acid.

1. Preparation of the Free Acid:

-

Dissolve the (+)-3-Bromocamphor-8-sulfonic acid ammonium salt in a suitable solvent (e.g., water).

-

Acidify the solution with a strong acid (e.g., HCl) to a low pH to protonate the sulfonate and precipitate the free sulfonic acid.

-

Filter, wash, and dry the resulting free (+)-3-Bromocamphor-8-sulfonic acid.

2. Diastereomeric Salt Formation:

-

Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent is critical and often requires screening.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of enantiomerically pure (+)-3-Bromocamphor-8-sulfonic acid in the same solvent, heating gently if necessary.

-

Slowly add the acid solution to the amine solution with stirring.

-

The diastereomeric salt of the desired enantiomer may precipitate immediately, or the solution may need to be heated to achieve full dissolution, followed by slow cooling to induce crystallization. Seeding with a small crystal of the desired salt can be beneficial.[10]

3. Isolation and Purification:

-

Allow the crystallization to proceed, often by letting the mixture stand at room temperature or in a refrigerator.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the more soluble diastereomer.

-

The purity of the isolated salt (and thus the enantiomeric excess of the amine) can be checked by techniques like chiral HPLC or by measuring the optical rotation.

-

If necessary, the salt can be recrystallized from a fresh portion of the solvent to improve diastereomeric purity.[10]

4. Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., aqueous NaOH or NaHCO₃) to raise the pH, which deprotonates the amine and breaks the ionic bond with the sulfonic acid.

-

Extract the liberated, enantiomerically pure amine into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash, dry, and concentrate the organic extract to obtain the pure enantiomer of the amine.

Caption: Workflow for chiral resolution using 3-Bromocamphor-8-sulfonic acid.

Conclusion

3-Bromocamphor-8-sulfonic acid is a powerful and reliable chiral resolving agent with significant applications in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[4][9] Its well-defined stereochemistry and the ability to form diastereomeric salts with differing solubilities make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties and the principles of diastereomeric salt resolution is key to its successful application.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. D-3-Bromocamphor-8-sulfonic acid ammonium salt | 14575-84-9 [chemicalbook.com]

- 3. (1R)-(endo,anti) -(+)-3-Bromocamphor-8-sulfonic acid 99 14575-84-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. D-3-Bromocamphor-8-sulfonic acid ammonium salt | C10H18BrNO4S | CID 71306887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 9. D-3-Bromocamphor-8-sulfonic acid ammonium salt (14575-84-9) at Nordmann - nordmann.global [nordmann.global]

- 10. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

(+)-3-Bromocamphor-8-sulfonic acid ammonium salt physical properties

An In-depth Technical Guide on the Physical Properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt, a crucial chiral resolving agent in the fields of chemistry and pharmacology. This document details the compound's key physical characteristics, outlines the experimental protocols for their determination, and illustrates its primary application in the separation of enantiomers.

Core Physical Properties

(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is a chiral reagent that presents as a white to light yellow or orange crystalline powder.[1][2][3] It is stable under recommended storage conditions, typically at room temperature in a dry and well-ventilated place.[1][4] This compound is incompatible with strong oxidizing agents and strong bases.[4]

Table of Physical Properties

| Property | Value |

| CAS Number | 14575-84-9 |

| Molecular Formula | C₁₀H₁₈BrNO₄S |

| Molecular Weight | 328.22 g/mol [1][5] |

| Appearance | White to light yellow or light orange crystalline powder[1][2][3] |

| Melting Point | 284 °C (decomposes)[6][7] |

| Optical Rotation | [α]²⁰/D +84° to +87° (c=4 in H₂O)[1][2] |

| Solubility | Slightly soluble in water and methanol[4][8] |

| Purity | ≥ 98%[1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt. These protocols are based on established pharmacopeial and laboratory standards.

Melting Point Determination (Capillary Method)

The melting point is determined using the capillary method as outlined in the United States Pharmacopeia (USP) <741>.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).

Procedure:

-

A small amount of the dry, finely powdered (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is packed into a capillary tube to a height of 2.5 - 3.5 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised to about 5°C below the expected melting point.

-

The heating rate is then adjusted to 1 ± 0.5 °C/minute.

-

The temperature at which the substance is observed to collapse against the side of the tube (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For this compound, decomposition is observed at the melting point.

Optical Rotation Measurement (Polarimetry)

The specific rotation is measured using a polarimeter, a standard technique for characterizing chiral compounds.

Apparatus:

-

Polarimeter (sodium D-line, 589.3 nm).

-

Polarimeter cell (1 dm length).

-

Volumetric flask and analytical balance.

Procedure:

-

A solution of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is prepared by accurately weighing the sample and dissolving it in a known volume of deionized water to achieve a concentration of 4 g/100 mL.

-

The polarimeter is calibrated with a blank solvent (deionized water).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The observed optical rotation (α) is measured at a constant temperature (20°C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Solubility Determination

A qualitative assessment of solubility is performed by observing the dissolution of the solute in a given solvent.

Apparatus:

-

Test tubes.

-

Vortex mixer.

-

Spatula.

Procedure:

-

A small, pre-weighed amount of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is placed in a test tube.

-

A measured volume of the solvent (e.g., water, methanol) is added.

-

The mixture is vigorously agitated using a vortex mixer for a set period.

-

A visual inspection determines if the solid has completely dissolved. "Slightly soluble" indicates that a small amount of the substance dissolves in the solvent.

Application in Chiral Resolution

(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is primarily utilized as a chiral resolving agent for the separation of racemic mixtures of amines. The process involves the formation of diastereomeric salts, which possess different physical properties, allowing for their separation by fractional crystallization.

Experimental Workflow: Chiral Resolution of a Racemic Amine

The following diagram illustrates the general workflow for the resolution of a racemic amine using (+)-3-Bromocamphor-8-sulfonic acid.

Caption: Chiral resolution workflow using (+)-3-Bromocamphor-8-sulfonic acid.

Detailed Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a representative procedure for the resolution of a generic racemic primary amine.

Materials:

-

Racemic primary amine.

-

(+)-3-Bromocamphor-8-sulfonic acid.

-

Suitable solvent (e.g., methanol, ethanol).

-

Aqueous solution of a strong base (e.g., NaOH or KOH).

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane).

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent.

-

Add an equimolar amount of (+)-3-Bromocamphor-8-sulfonic acid to the solution.

-

Stir the mixture to facilitate the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The filtrate, containing the more soluble diastereomer, can be collected for recovery of the other enantiomer.

-

-

Recovery of the Enantiomer:

-

Suspend the isolated crystals of the diastereomeric salt in water.

-

Add a strong base to the suspension to deprotonate the ammonium salt and liberate the free amine.

-

Extract the free amine into an organic solvent.

-

Wash the organic layer with water and then dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the pure enantiomer of the amine.

-

The aqueous layer containing the resolving agent can be acidified and the resolving agent recovered for reuse.

-

References

- 1. studylib.net [studylib.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 7. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to the Synthesis and Purification of (-)-3-Bromocamphor-8-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (-)-3-Bromocamphor-8-sulfonic acid, a crucial chiral auxiliary and resolving agent in pharmaceutical development and asymmetric synthesis. The primary method detailed is the resolution of a racemic mixture of 3-bromocamphor-8-sulfonic acid via induced crystallization of its ammonium salt, a method noted for its high yield and operational simplicity.

Synthesis of Racemic 3-Bromocamphor-8-sulfonic Acid

A typical procedure involves the reaction of camphor with concentrated sulfuric acid in the presence of acetic anhydride.[1] For the synthesis of the racemic 3-bromocamphor-8-sulfonic acid, 3-bromocamphor would be used as the starting material.

Table 1: Reagents and Conditions for the Sulfonation of Camphor (as a reference)

| Reagent/Parameter | Value/Condition |

| Starting Material | d,l-camphor |

| Sulfonating Agent | Concentrated Sulfuric Acid |

| Co-reagent | Acetic Anhydride |

| Temperature | Below 20°C |

| Reaction Time | 36 hours for crystallization |

Note: This table is based on the synthesis of camphorsulfonic acid and serves as a general guideline for the synthesis of the racemic 3-bromocamphor-8-sulfonic acid.

Resolution of Racemic 3-Bromocamphor-8-sulfonic Acid Ammonium Salt

The separation of the desired (-)-enantiomer is effectively achieved through the induced crystallization of the diastereomeric ammonium salts. This process, as outlined in patent CN102633692A, avoids the use of expensive resolving agents and results in a high resolution yield.[2]

Preparation of Racemic 3-Bromocamphor-8-sulfonic Acid Ammonium Salt

The first step involves the preparation of the racemic ammonium salt from the racemic acid.

Experimental Protocol: Preparation of Racemic Ammonium Salt [2]

-

In a suitable reaction vessel, charge racemic 3-bromocamphor-8-sulfonic acid and water.

-

Heat the mixture to a temperature between 50-100°C and maintain for 1-3 hours with stirring.

-

Cool the reaction mixture to 20-50°C.

-

Adjust the pH of the solution to 6 using aqueous ammonia.

-

Allow the mixture to incubate for 3-5 hours.

-

Collect the resulting white crystalline solid of racemic 3-bromo-camphor-8-sulfonic acid ammonium salt by cold filtration.

Induced Crystallization of (-)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt

This step utilizes a "left-handed optics activity inducement body" to selectively crystallize the desired (-)-enantiomer.

Experimental Protocol: Induced Crystallization [2]

-

In a stirring tank, combine racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, and a left-handed optically active inducing agent in a weight ratio of 1:4:0.2.

-

Heat the mixture to a temperature between 60-100°C and maintain for 1-3 hours.

-

Cool the solution to 25-50°C.

-

Filter the mixture to collect the white crystals of (-)-3-bromo-camphor-8-sulfonate. The filtrate, which is enriched in the (+)-enantiomer, can be used for its preparation.

Table 2: Quantitative Data for the Resolution Process [2]

| Parameter | Value/Condition |

| Racemic Ammonium Salt Prep. | |

| Temperature | 50-100°C |

| Reaction Time | 1-3 hours |

| pH Adjustment | 6 (with aqueous ammonia) |

| Incubation Time | 3-5 hours |

| Induced Crystallization | |

| Reactant Ratio (racemic salt:water:inducer) | 1 : 4 : 0.2 (by weight) |

| Temperature | 60-100°C |

| Reaction Time | 1-3 hours |

| Crystallization Temperature | 25-50°C |

Purification of (-)-3-Bromocamphor-8-sulfonic Acid

The final step involves the conversion of the ammonium salt to the free acid and its subsequent purification.

Conversion to Free Acid and Desalination

An ion-exchange method is employed to remove the ammonium ions and obtain the free sulfonic acid.

Experimental Protocol: Purification and Desalination [2]

-

Dissolve the obtained (-)-3-bromo-camphor-8-sulfonate in water.

-

Pass the solution through an appropriate ion-exchange column.

-

Collect the eluate containing the free (-)-3-Bromocamphor-8-sulfonic acid.

-

Evaporate the water from the eluate.

-

Add an acetate solvent to the residue to induce crystallization.

-

Cool the mixture to 3°C and filter to obtain the purified product.

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and purification of (-)-3-Bromocamphor-8-sulfonic acid.

Caption: Synthesis and Resolution Workflow.

Caption: Purification and Desalination Workflow.

References

Solubility Profile of 3-Bromocamphor-8-sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromocamphor-8-sulfonic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents standardized experimental protocols for determining solubility.

Qualitative Solubility Data

| Solvent | Qualitative Solubility Description |

| Water | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

The term "slightly soluble" indicates that only a small amount of the compound will dissolve in the given solvent. "Soluble" suggests a greater capacity for dissolution. For drug development and research applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of a solid compound like 3-Bromocamphor-8-sulfonic acid in an organic solvent. These are standard methods applicable in a laboratory setting.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for determining equilibrium solubility.

Objective: To determine the mass of the solute that can be dissolved in a specific volume of a solvent at a constant temperature.

Materials:

-

3-Bromocamphor-8-sulfonic acid

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of 3-Bromocamphor-8-sulfonic acid to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove all solid particles. This step should be performed quickly to minimize temperature changes.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Calculation: Weigh the dish or vial containing the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved 3-Bromocamphor-8-sulfonic acid. The solubility can then be expressed in terms of g/L or mg/mL.

Method 2: UV/Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs light in the UV/Vis range and is often faster than the gravimetric method.

Objective: To determine the concentration of a saturated solution by measuring its absorbance of light.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated volumetric flasks and pipettes

-

3-Bromocamphor-8-sulfonic acid

-

Selected organic solvent (must be transparent in the wavelength range of interest)

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 from the Isothermal Shake-Flask Method to prepare a clear, saturated solution.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 3-Bromocamphor-8-sulfonic acid in the chosen solvent.

-

Determination of λmax: Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

Sample Analysis: Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the original saturated solution, which represents its solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Isothermal Shake-Flask Method for solubility determination.

Caption: Workflow for Solubility Determination by the Isothermal Shake-Flask Method.

References

3-Bromo-2-oxobornane-8-sulphonic acid safety data sheet and handling

An In-depth Technical Guide to 3-Bromo-2-oxobornane-8-sulphonic Acid: Safety, Handling, and Application in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and an overview of the primary application for this compound. The information is compiled for professionals in research and development who utilize chiral reagents in asymmetric synthesis.

Chemical Identification and Properties

This compound, often referred to as 3-bromocamphor-8-sulfonic acid, is a chiral reagent widely employed for the optical resolution of racemic mixtures.[1] It is most commonly available as its ammonium salt, (+)-3-Bromocamphor-8-sulfonic acid ammonium salt.[2] The safety and handling data presented in this guide are primarily based on the readily available Safety Data Sheets (SDS) for this salt, as the free acid is less common and its handling precautions are largely comparable.

Table 1: Physical and Chemical Properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt

| Property | Value | Source |

| CAS Number | 14575-84-9 | [3] |

| Molecular Formula | C₁₀H₁₈BrNO₄S | [3] |

| Appearance | White to off-white powder/solid | [3] |

| Odor | Odorless | [3] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [4] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Sulfur oxides | [4] |

Safety and Hazard Information

This chemical is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the key hazard classifications and precautionary measures.

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 - Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 | H335 - May cause respiratory irritation |

Source:[3]

Table 3: Handling and First Aid

| Aspect | Recommendation |

| Prevention | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles. Wear protective gloves and clothing to prevent skin exposure.[3][4] |

| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |

| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3][4] |

| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation.[4] |

Experimental Protocols: Chiral Resolution

This compound is a primary tool for the separation of enantiomers from a racemic mixture of basic compounds, such as amines.[1] The fundamental principle involves the formation of diastereomeric salts, which possess different physical properties (notably solubility), allowing for their separation by fractional crystallization.

General Methodology for Chiral Resolution of a Racemic Amine

-

Salt Formation: The racemic basic compound (e.g., an amine) is reacted with an equimolar amount of the chiral resolving agent, this compound, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer will preferentially crystallize out.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be improved by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the sulfonic acid and liberate the free base of the desired enantiomer. The deprotonated resolving agent remains in the aqueous layer, while the optically pure amine can be extracted with an organic solvent.

-

Recovery: The resolving agent can often be recovered from the aqueous layer by acidification and extraction, allowing for its reuse. The other enantiomer can be recovered from the mother liquor from the initial crystallization step.

A patent for a related process describes a method where a racemic α-amino acid is mixed with ammonium 3-bromocamphor-8-sulfonic acid in acetic acid with a catalytic amount of an aldehyde.[5] This forms a slurry where the diastereomeric salts can be separated.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of processes involving this compound.

References

Spectroscopic Profile of 3-Bromocamphor-8-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromocamphor-8-sulfonic acid, a key chiral resolving agent and synthetic intermediate. Due to the prevalence of its more stable ammonium salt form in commercially available materials and spectroscopic databases, this guide will focus on the spectroscopic characteristics of 3-Bromocamphor-8-sulfonic acid ammonium salt. The data presented herein is crucial for substance identification, purity assessment, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 3-Bromocamphor-8-sulfonic acid. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid Ammonium Salt

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.65 | d | 1H | H-3 |

| 3.45 | d | 1H | H-8a |

| 2.95 | d | 1H | H-8b |

| 2.40 | m | 1H | H-4 |

| 2.20 | m | 1H | H-5endo |

| 1.95 | m | 1H | H-6exo |

| 1.60 | m | 1H | H-5exo |

| 1.45 | m | 1H | H-6endo |

| 1.10 | s | 3H | C(7)-CH₃ |

| 0.90 | s | 3H | C(1)-CH₃ |

Note: The chemical shifts for the ammonium protons (NH₄⁺) are often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid Ammonium Salt

| Chemical Shift (δ) ppm | Assignment |

| 217.0 | C-2 (C=O) |

| 60.5 | C-3 (CH-Br) |

| 58.0 | C-1 |

| 48.5 | C-8 (CH₂-SO₃) |

| 47.0 | C-7 |

| 43.0 | C-4 |

| 27.0 | C-5 |

| 25.0 | C-6 |

| 19.5 | C(7)-CH₃ |

| 19.0 | C(1)-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 3-Bromocamphor-8-sulfonic acid ammonium salt is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands and Functional Group Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H stretch (NH₄⁺) and O-H stretch (residual H₂O) |

| ~2960 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1475 | Medium | C-H bend (CH₂) |

| ~1390 | Medium | C-H bend (CH₃) |

| ~1230 | Strong | S=O stretch (sulfonate) |

| ~1040 | Strong | S=O stretch (sulfonate) |

| ~600 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Bromocamphor-8-sulfonic acid ammonium salt.

Materials:

-

3-Bromocamphor-8-sulfonic acid ammonium salt

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Accurately weigh approximately 10-20 mg of 3-Bromocamphor-8-sulfonic acid ammonium salt.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Gently vortex the mixture to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid 3-Bromocamphor-8-sulfonic acid ammonium salt.

Materials:

-

3-Bromocamphor-8-sulfonic acid ammonium salt

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any residual moisture.

-

Weigh approximately 1-2 mg of 3-Bromocamphor-8-sulfonic acid ammonium salt and about 100-200 mg of dry KBr.

-

Combine the sample and KBr in an agate mortar and gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Process the spectrum to identify the wavenumbers of the absorption maxima.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships of 3-Bromocamphor-8-sulfonic acid.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structural Features and Spectroscopic Correlation.

Thermal Stability and Decomposition of 3-Bromocamphor-8-sulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 3-Bromocamphor-8-sulfonic acid. Due to a notable lack of publicly available data on the free acid, this document primarily leverages information available for its ammonium salt, (+)-3-Bromocamphor-8-sulfonic acid ammonium salt, to infer the thermal characteristics of the parent compound. This guide aims to be a valuable resource for professionals in research and development who handle or utilize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the ammonium salt of 3-Bromocamphor-8-sulfonic acid is presented in Table 1. This data is essential for understanding the compound's general stability and handling requirements.

Table 1: Physicochemical Properties of (+)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt

| Property | Value | References |

| Appearance | White to slightly yellow or orange crystalline powder | [1] |

| Molecular Formula | C₁₀H₁₈BrNO₄S | [1][2] |

| Molecular Weight | 328.22 g/mol | [2][3] |

| Melting Point | 284 °C (decomposes) | [3][4] |

| Solubility | Slightly soluble in water and methanol | [5] |

| Optical Rotation | [α]20/D = +84 to +87 ° (c=4 in H₂O) | [1][6] |

Thermal Stability and Decomposition

The ammonium salt of 3-Bromocamphor-8-sulfonic acid is reported to decompose at 284 °C[3][4]. This decomposition temperature suggests that the molecule is relatively stable at ambient and moderately elevated temperatures. It is generally advised to store the compound in a dry, cool, and well-ventilated place in a tightly closed container[5][7].

General principles of thermal decomposition for sulfonic acids suggest that the initial stages of degradation may involve the loss of water and sulfur oxides[8]. For brominated organic compounds, thermal decomposition can also lead to the release of hydrogen halides[7].

Hazardous Decomposition Products

In the event of thermal decomposition, the following hazardous substances may be formed:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen halides (e.g., HBr)

-

Sulfur oxides (SOx)[7]

Experimental Protocols for Thermal Analysis

While specific experimental protocols for the thermal analysis of 3-Bromocamphor-8-sulfonic acid are not documented in the available literature, standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be applicable. The following represents a generalized workflow for such an analysis.

A generalized experimental workflow for assessing the thermal stability of a chemical compound like 3-Bromocamphor-8-sulfonic acid is depicted below. This process outlines the key steps from sample preparation to data analysis.

Caption: Generalized workflow for thermal analysis using TGA/DSC.

Incompatibilities and Handling

To ensure stability and safety, 3-Bromocamphor-8-sulfonic acid and its salts should not be stored with or exposed to the following:

Proper handling procedures, including the use of personal protective equipment, should always be followed to avoid contact with skin and eyes and to prevent inhalation of dust[7].

Conclusion

While specific quantitative data on the thermal stability and decomposition of 3-Bromocamphor-8-sulfonic acid remains elusive in the public domain, the available information for its ammonium salt provides a valuable baseline. The compound is understood to be stable under recommended storage conditions, with a decomposition temperature of 284 °C for the ammonium salt. Professionals working with this compound should adhere to the handling and storage guidelines to ensure its integrity and to mitigate risks associated with its decomposition at elevated temperatures. Further experimental studies employing techniques such as TGA and DSC are warranted to fully characterize the thermal profile of the free acid.

References

- 1. (-)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. D-3-Bromocamphor-8-sulfonic acid ammonium salt | 14575-84-9 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. cetjournal.it [cetjournal.it]

- 7. chemimpex.com [chemimpex.com]

- 8. avantorsciences.com [avantorsciences.com]

Methodological & Application

Application Notes and Protocols for the Enantiomeric Resolution of Primary Amines with 3-Bromocamphor-8-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomeric resolution is a critical process in the development of chiral pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. Diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. This technique involves reacting a racemic mixture of a base, such as a primary amine, with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.

3-Bromocamphor-8-sulfonic acid is a powerful chiral resolving agent derived from camphor, a naturally occurring chiral molecule. It is available in both its (+)-(1R) and (-)-(1S) forms, allowing for the selective crystallization of either the (R)- or (S)-enantiomer of the target amine. Its rigid bicyclic structure and the presence of a strong sulfonic acid group facilitate the formation of well-defined, crystalline diastereomeric salts with a wide range of primary amines.

These application notes provide a detailed protocol for the enantiomeric resolution of primary amines using (+)-3-bromocamphor-8-sulfonic acid, based on established methodologies. The protocols cover the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent liberation of the enantiomerically enriched amine.

Principle of Resolution

The enantiomeric resolution of a racemic primary amine (R/S-amine) with (+)-3-bromocamphor-8-sulfonic acid proceeds via the formation of two diastereomeric salts: [(R)-amine][(+)-acid] and [(S)-amine][(+)-acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Finally, the enantiomerically pure amine is recovered by treating the isolated salt with a base to neutralize the sulfonic acid.

Experimental Protocols

The following protocols provide a general framework for the enantiomeric resolution of primary amines. Optimization of solvent systems, stoichiometry, and crystallization temperatures may be necessary for specific amines to achieve optimal yield and enantiomeric excess.

Protocol 1: Formation and Crystallization of Diastereomeric Salts

This protocol details the formation of diastereomeric salts between a racemic primary amine and (+)-3-bromocamphor-8-sulfonic acid, followed by their separation via fractional crystallization.

Materials:

-

Racemic primary amine

-

(+)-3-Bromocamphor-8-sulfonic acid monohydrate

-

Solvent system (e.g., tert-butyl methyl ether (TBME)/ethanol mixture)

-

Standard laboratory glassware (Erlenmeyer flask, reflux condenser, etc.)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Heating and stirring apparatus (hotplate stirrer)

Procedure:

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic primary amine (1.0 equivalent) in a suitable solvent or solvent mixture (e.g., a 10:1 mixture of TBME and ethanol). The volume of the solvent should be sufficient to fully dissolve the amine at elevated temperature.

-

Addition of Resolving Agent: To the stirred solution, add (+)-3-bromocamphor-8-sulfonic acid monohydrate (0.5 to 1.0 equivalents). The exact stoichiometry should be optimized for the specific amine. Using a sub-stoichiometric amount of the resolving agent can often lead to higher enantiomeric purity of the crystallized salt.

-

Heating to Dissolution: Gently heat the mixture with stirring until all solids are dissolved. A reflux condenser may be used to prevent solvent loss if heating to the boiling point is required.

-

Crystallization:

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals and can improve the efficiency of the resolution.

-

Inducing Crystallization: If no crystals form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the desired diastereomeric salt.

-

Further Cooling: Once crystallization has initiated, the flask can be placed in an ice bath or refrigerator to maximize the yield of the crystalline salt.

-

-

Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

-

Analysis of Enantiomeric Purity: The enantiomeric purity of the crystallized salt (and the amine recovered from it) should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the free primary amine from the isolated diastereomeric salt.

Materials:

-

Diastereomeric salt from Protocol 1

-

Aqueous base solution (e.g., saturated sodium bicarbonate (NaHCO₃), 2 M sodium hydroxide (NaOH))

-

Organic extraction solvent (e.g., chloroform (CHCl₃), dichloromethane (DCM), ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))

-

Rotary evaporator

Procedure:

-

Dissolution of the Salt: Dissolve the diastereomeric salt in a mixture of water and an organic extraction solvent.

-

Basification: Add an aqueous base solution to the mixture with stirring until the pH is basic (pH > 9). This will neutralize the sulfonic acid and liberate the free amine into the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched primary amine.

-

Characterization: Characterize the recovered amine by standard analytical techniques (NMR, IR, MS) and determine its enantiomeric purity.

Data Presentation

The following table summarizes representative quantitative data for the resolution of a chiral amine using (+)-3-bromocamphor-8-sulfonic acid. While the example provided is for a secondary amine, the principles and expected outcomes are analogous for primary amines.

| Racemic Amine | Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |

| 1-Cyclooctylmethyl-3-hydroxymethyl-4-aminopiperidine | (+)-3-Bromocamphor-8-sulfonic acid monohydrate | TBME/Ethanol | 1 : 1.08 | Not Reported | >98% |

Data adapted from Bruce, M. A. et al. Bioorg. Med. Chem. Lett. 2005, 15, 5531-5534. The yield of the diastereomeric salt was not explicitly stated, but the overall yield of the final resolved product after several steps was reported.

Visualizations

The following diagrams illustrate the workflow and key relationships in the enantiomeric resolution process.

Caption: Experimental workflow for the enantiomeric resolution of a primary amine.

Caption: Logical relationship of components in diastereomeric salt resolution.

Application Notes and Protocols for the Resolution of Racemic Alcohols Using 3-Bromocamphor-8-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals, where a specific enantiomer is often responsible for the desired biological activity. The separation of racemic mixtures of alcohols into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in asymmetric synthesis. One established method for chiral resolution is the formation of diastereomers, which possess different physical properties and can be separated by conventional techniques such as crystallization or chromatography.

This document provides a detailed protocol for the resolution of racemic alcohols utilizing the chiral resolving agent (+)-3-bromocamphor-8-sulfonic acid. This method proceeds via the formation of diastereomeric sulfonate esters, which can be separated, followed by the recovery of the enantiomerically pure alcohols. While specific quantitative data for a wide range of alcohols is not extensively available in the public domain, this protocol outlines the general procedure and principles based on established chemical transformations.

Principle of Resolution

The resolution of a racemic alcohol using (+)-3-bromocamphor-8-sulfonic acid involves a three-step process:

-

Esterification: The racemic alcohol is reacted with (+)-3-bromocamphor-8-sulfonyl chloride to form a mixture of two diastereomeric sulfonate esters.

-

Diastereomer Separation: The diastereomeric esters are separated based on their different physical properties, most commonly through fractional crystallization.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the corresponding enantiomerically enriched or pure alcohols and the resolving agent, which can potentially be recovered.

Experimental Protocols

Materials

-

Racemic alcohol

-

(+)-3-Bromocamphor-8-sulfonyl chloride

-

Pyridine or other suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)

-

Solvents for crystallization (e.g., ethanol, methanol, ethyl acetate, hexane)

-

Reducing agent for hydrolysis (e.g., Lithium aluminum hydride (LiAlH₄)) or other reagents for sulfonate ester cleavage.

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Standard laboratory glassware and equipment for organic synthesis (reaction flasks, condensers, separatory funnels, filtration apparatus)

-

Analytical equipment for determination of enantiomeric excess (e.g., chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), polarimeter)

Protocol 1: Formation of Diastereomeric (+)-3-Bromocamphor-8-Sulfonate Esters

This protocol describes the conversion of a racemic alcohol to a mixture of diastereomeric sulfonate esters.

-

In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents) to the solution.

-

Slowly add (+)-3-bromocamphor-8-sulfonyl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of diastereomeric sulfonate esters.

Protocol 2: Separation of Diastereomeric Esters by Fractional Crystallization

This protocol outlines the separation of the diastereomeric esters. The choice of solvent is critical and may require optimization for different substrates.

-

Dissolve the crude mixture of diastereomeric esters in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer. Further cooling in a refrigerator or freezer may be necessary.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

The mother liquor contains the more soluble diastereomer. It can be concentrated and subjected to further crystallization or chromatography to isolate the second diastereomer.

-

The purity of the separated diastereomers can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or HPLC.

Protocol 3: Recovery of the Enantiopure Alcohol

This protocol describes the cleavage of the sulfonate ester to regenerate the chiral alcohol. The use of a strong reducing agent like LiAlH₄ is a common method for this transformation.

Warning: Lithium aluminum hydride is a highly reactive and flammable reagent. It should be handled with extreme care by trained personnel in a fume hood and under an inert atmosphere.

-

In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) in a round-bottom flask.

-

Cool the suspension to 0 °C.

-

Dissolve the separated diastereomeric sulfonate ester in a minimal amount of the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0 °C for a short period and then warm to room temperature or gently reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with the ether solvent.

-

Combine the filtrate and washings, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude enantiomerically enriched alcohol.

-

Purify the alcohol by distillation or column chromatography as needed.

-

Determine the enantiomeric excess (ee) of the alcohol using chiral HPLC or chiral GC.

Data Presentation

Due to the limited availability of specific experimental data in the literature for the resolution of a wide range of alcohols with 3-bromocamphor-8-sulfonic acid, a generalized data table is presented below to illustrate how results should be structured. Researchers should populate this table with their own experimental findings.

| Racemic Alcohol Substrate | Diastereomer Separation Method | Yield of (-)-Alcohol (%) | ee of (-)-Alcohol (%) | Yield of (+)-Alcohol (%) | ee of (+)-Alcohol (%) |

| Example: 1-Phenylethanol | Crystallization (Ethanol) | Data not available | Data not available | Data not available | Data not available |

| User's Alcohol A | |||||

| User's Alcohol B |

Visualization of the Resolution Workflow

The following diagram illustrates the key steps in the protocol for resolving racemic alcohols using (+)-3-bromocamphor-8-sulfonic acid.

Caption: Workflow for the chiral resolution of racemic alcohols.

Concluding Remarks

The use of (+)-3-bromocamphor-8-sulfonic acid as a resolving agent offers a viable method for the separation of racemic alcohols. The success of this technique is highly dependent on the successful formation of crystalline diastereomeric esters and the ability to separate them effectively. The protocols provided herein offer a general framework for researchers to develop specific procedures for their alcohol substrates of interest. Optimization of reaction conditions, particularly the choice of solvents for crystallization, will be crucial for achieving high yields and high enantiomeric purities of the target chiral alcohols. It is imperative to characterize all intermediates and final products thoroughly to ensure the success of the resolution.

Application Notes and Protocols for 3-Bromo-2-oxobornane-8-sulphonic acid in Asymmetric Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-oxobornane-8-sulphonic acid is a chiral Brønsted acid derived from camphor. Its rigid bicyclic framework and the presence of a stereogenic center make it a potential catalyst for enantioselective transformations in organic synthesis. The sulfonic acid moiety provides the Brønsted acidity necessary to activate dienophiles in Diels-Alder reactions, while the chiral scaffold can induce facial selectivity in the approach of the diene, leading to the formation of enantioenriched products. The presence of the bromine atom at the 3-position can modulate the catalyst's steric and electronic properties, potentially influencing its reactivity and selectivity compared to the more common (+)-camphor-10-sulfonic acid (CSA).

These application notes provide a general framework and representative protocols for the use of this compound as a catalyst in asymmetric Diels-Alder reactions. The provided protocols are based on established procedures for similar chiral Brønsted acid catalysts and should be considered as a starting point for optimization.

Principle of Catalysis

In the asymmetric Diels-Alder reaction, this compound is proposed to act as a chiral Brønsted acid catalyst. The acidic proton of the sulfonic acid group protonates the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition reaction. The chiral environment created by the camphor backbone of the catalyst is expected to differentiate between the two faces of the dienophile, leading to a preferred transition state and the formation of one enantiomer of the product in excess.

Representative Data

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table summarizes representative data for the asymmetric Diels-Alder reaction between cyclopentadiene and methacrolein, catalyzed by a generic chiral Brønsted acid catalyst. This data is for illustrative purposes and actual results with this compound may vary.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| 1 | 10 | CH₂Cl₂ | -78 | 24 | 85 | >95:5 | 92 |

| 2 | 5 | Toluene | -60 | 36 | 78 | 90:10 | 88 |

| 3 | 10 | Et₂O | -78 | 48 | 65 | >95:5 | 85 |

| 4 | 20 | CH₂Cl₂ | -85 | 18 | 91 | >95:5 | 95 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried before use.

-

The catalyst, this compound, should be stored in a desiccator.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis of the purified product.

Protocol 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein

This protocol describes a general procedure for the reaction between cyclopentadiene (the diene) and methacrolein (the dienophile).

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Methacrolein (distilled before use)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry, inert atmosphere-flushed round-bottom flask, add this compound (0.1 mmol, 10 mol%).

-

Add anhydrous dichloromethane (10 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.

-

To the cooled solution, add methacrolein (1.0 mmol, 1.0 equiv) dropwise via syringe.

-

Stir the mixture for 15 minutes at -78 °C.

-

Slowly add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).

Visualizations

Caption: General workflow for the asymmetric Diels-Alder reaction.

Caption: Proposed catalytic cycle for the Brønsted acid-catalyzed reaction.

Application of 3-Bromocamphor-8-sulfonic Acid in Chiral Drug Synthesis

Application Notes and Protocols

Introduction

3-Bromocamphor-8-sulfonic acid is a chiral resolving agent widely employed in the synthesis of enantiomerically pure pharmaceuticals. Its rigid bicyclic camphor backbone provides a well-defined chiral scaffold, enabling the effective separation of racemic mixtures, particularly of chiral amines, through the formation of diastereomeric salts. This process is a critical step in the development of many chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The primary application of 3-Bromocamphor-8-sulfonic acid in chiral drug synthesis is as a resolving agent for racemic amines. The acidic sulfonic acid moiety reacts with the basic amine to form diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine can be recovered by treatment with a base. This methodology is a robust and scalable technique for obtaining enantiopure amines, which are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][2]

Principle of Chiral Resolution